molecular formula C12H16O B2961582 1-Hydroxymethyl-1-methyl-tetralin CAS No. 25634-94-0

1-Hydroxymethyl-1-methyl-tetralin

Cat. No. B2961582
CAS RN: 25634-94-0
M. Wt: 176.259
InChI Key: BVOXKRPQUJYDDZ-UHFFFAOYSA-N
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Description

“1-Hydroxymethyl-1-methyl-tetralin” is a derivative of tetralin . Tetralin, also known as 1,2,3,4-tetrahydronaphthalene, is a partially hydrogenated derivative of naphthalene . It is a colorless liquid that is used as a hydrogen-donor solvent .


Synthesis Analysis

The synthesis of similar compounds often involves alkylation reactions . For instance, a method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile involves adding 3-bromo-neopentyl alcohol in an organic solvent and carrying out a reflux reaction under the effects of Zn powder and a basic catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” can be derived from its parent compound, tetralin . Tetralin has the molecular formula C10H12 . The addition of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) would result in the molecular formula C12H16O for “this compound”.

Scientific Research Applications

Receptor Activity and Agonist Potential

1-Hydroxymethyl-1-methyl-tetralin, through its structural analogs, has been extensively studied for its central serotonin (5-HT) and dopamine (DA) receptor activity. These compounds are synthesized derivatives aimed at exploring their potential as receptor agonists or antagonists. For instance, cis-8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin has been identified as a potent 5-HT receptor agonist, indicating its significant affinity and potential selectivity towards serotonin receptors. This research highlights the molecule's role in modulating serotonin pathways, which could have implications for developing treatments targeting serotonin-related disorders (Arvidsson et al., 1987).

Dopamine Receptor Modulation

Further studies into the derivatives of this compound explore its effects on dopamine receptors. The enantiomers of cis-5-hydroxy-1-methyl-2-(di-n-propylamino)tetralin and its methyl ether have been synthesized and tested for their activity on central dopamine receptors, showing that certain enantiomers act as DA-receptor agonists, while others serve as antagonists. This differential activity suggests potential applications in studying dopaminergic signaling pathways and developing drugs targeting specific DA receptor subtypes, with implications for treating disorders like Parkinson's disease and schizophrenia (Johansson et al., 1985).

Antidepressant Properties

Another area of application for this compound analogs is in the development of antidepressant drugs. 8-Hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist, has shown potential antidepressant properties by acting on serotonin neurons in the brain. This suggests that derivatives of this compound could constitute a novel class of rapid-acting antidepressant agents, offering a new avenue for treating depression and related mood disorders (Cervo & Samanin, 1987).

Mixed Receptor Agonist/Antagonist Activity

Derivatives of this compound also exhibit mixed 5-HT1A-receptor agonist and dopamine D2-receptor antagonist activities. This complex pharmacological profile indicates their potential use in developing medications that target multiple pathways simultaneously, which could be beneficial in treating disorders with multifaceted neurological underpinnings (Liu et al., 1995).

properties

IUPAC Name

(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,13H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOXKRPQUJYDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25634-94-0
Record name (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
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